

# Spectroscopic comparison of 4-Bromophenylacetylene and its Sonogashira product

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## Compound of Interest

Compound Name: 4-Bromophenylacetylene

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## A Spectroscopic Showdown: 4-Bromophenylacetylene vs. its Sonogashira Product

A detailed comparative analysis of the spectroscopic signatures of **4-Bromophenylacetylene** and its derivative, 1-(4-bromophenyl)-2-phenylethyne, offers valuable insights for researchers in organic synthesis and drug development. This guide provides a side-by-side examination of their Infrared (IR), Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), and Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectra, supported by experimental protocols and a visual representation of the synthetic workflow.

The Sonogashira cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between  $\text{sp}^2$ -hybridized carbons of aryl or vinyl halides and  $\text{sp}$ -hybridized carbons of terminal alkynes. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. A thorough understanding of the spectroscopic changes that occur during this transformation is crucial for reaction monitoring, product characterization, and quality control.

This guide focuses on the spectroscopic comparison of a common reactant, **4-Bromophenylacetylene**, with a representative Sonogashira product, 1-(4-bromophenyl)-2-phenylethyne, formed by its coupling with phenylacetylene.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Bromophenylacetylene** and **1-(4-bromophenyl)-2-phenylethyne**.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
4-Bromophenylacetylene	~3289[1]	≡C-H stretch
	~2117[1]	C≡C stretch (terminal alkyne)
Aromatic C-H and C=C stretches	Aromatic Ring	
1-(4-bromophenyl)-2-phenylethyne	No peak around 3300	Absence of ≡C-H stretch
	~2200	C≡C stretch (internal alkyne)
Aromatic C-H and C=C stretches	Aromatic Rings	

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl<sub>3</sub>)

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4-Bromophenylacetylene	7.42	d	2H	Ar-H
	7.35	d	2H	Ar-H
	3.07	s	1H	≡C-H
1-(4-bromophenyl)-2-phenylethyne	7.55-7.30	m	9H	Ar-H

Table 3:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
4-Bromophenylacetylene	133.2, 131.9, 122.9, 121.5	Aromatic C
	83.1, 77.9	Alkyne C
1-(4-bromophenyl)-2-phenylethyne	133.0, 131.7, 131.6, 128.8, 128.4, 123.3, 122.8, 121.9	Aromatic C
	90.5, 88.7	Alkyne C

## Experimental Protocols

### Sonogashira Coupling of 4-Bromophenylacetylene and Phenylacetylene

Materials:

- 4-Bromophenylacetylene
- Phenylacetylene
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine (TEA)
- Toluene, anhydrous
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **4-Bromophenylacetylene** (1 equivalent), triphenylphosphine (0.04 equivalents), and copper(I) iodide (0.02 equivalents) in anhydrous toluene.
- To this solution, add triethylamine (2 equivalents) and phenylacetylene (1.2 equivalents).
- Finally, add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
- Stir the reaction mixture at room temperature or gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 1-(4-bromophenyl)-2-phenylethyne.

## Spectroscopic Analysis

### Infrared (IR) Spectroscopy:

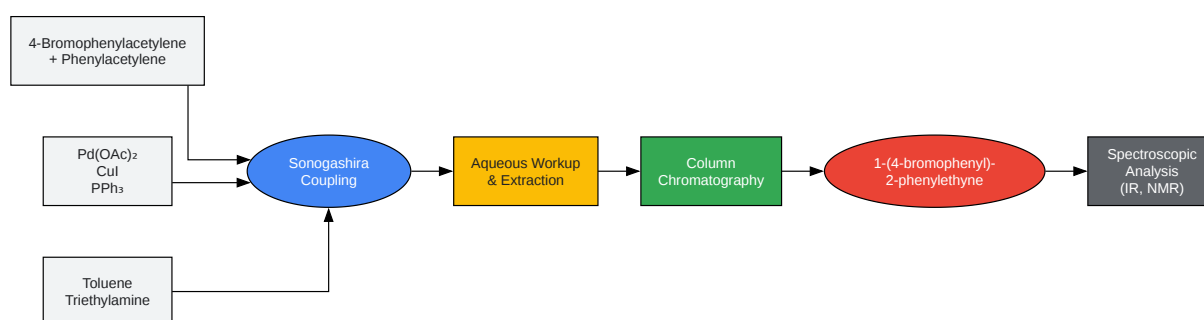
- Acquire the IR spectra of the starting material and the purified product using a Fourier-transform infrared (FTIR) spectrometer.
- Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Record the spectra in the range of 4000-400  $\text{cm}^{-1}$ .

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of the sample (starting material or product) in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.

- Record the  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Use tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

## Experimental Workflow



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Caption: Workflow for the Sonogashira coupling and subsequent analysis.

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## References

- 1. researchgate.net [researchgate.net]
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